molecular formula C8H2Cl4N2 B1308392 2,3,6,7-Tetrachloroquinoxaline CAS No. 25983-14-6

2,3,6,7-Tetrachloroquinoxaline

Cat. No.: B1308392
CAS No.: 25983-14-6
M. Wt: 267.9 g/mol
InChI Key: GQWLQHHUPKCOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

2,3,6,7-Tetrachloroquinoxaline is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

These properties would be influenced by factors such as the compound’s chemical structure, its lipophilicity, and its molecular size .

The action environment of 2,3,6,7-Tetrachloroquinoxaline would likely depend on the pH, temperature, and presence of other molecules in its surroundings. For instance, the compound’s stability and efficacy could be affected by these factors .

Biochemical Analysis

Biochemical Properties

2,3,6,7-Tetrachloroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In hepatocytes, for instance, the compound has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. Specifically, this compound can modulate the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to respond to toxic substances. Moreover, the compound’s influence on cell signaling pathways can result in altered cellular functions, such as changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition affects the enzyme’s ability to metabolize substrates, resulting in altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its impact on cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert mild inhibitory effects on enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt metabolic pathways and induce oxidative stress in cells. Threshold effects have also been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in detoxification processes, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its activity and function. For instance, the compound’s accumulation in the liver can enhance its inhibitory effects on hepatic enzymes, while its distribution to other tissues may result in different biochemical and cellular outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7-Tetrachloroquinoxaline can be synthesized through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction typically involves the use of organic solvents and may require high temperatures and strong catalysts to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrachloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amino-substituted quinoxaline derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrachloroquinoxaline is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to less chlorinated derivatives. This makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

2,3,6,7-tetrachloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWLQHHUPKCOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399279
Record name 2,3,6,7-Tetrachloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25983-14-6
Record name 2,3,6,7-Tetrachloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25983-14-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the sublimation of compounds like 2,3,6,7-tetrachloroquinoxaline?

A: Understanding the sublimation process of a compound, including this compound, provides crucial information about its physical properties. The research paper [] used the Knudsen mass-loss effusion technique to determine the vapor pressure of this compound at various temperatures. This data allows for the calculation of the standard molar enthalpy of sublimation, a key thermodynamic parameter.

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